molecular formula C31H31N3O6S B296835 2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide

2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide

Cat. No. B296835
M. Wt: 573.7 g/mol
InChI Key: ZPDXLWMVXWRGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide, commonly known as MSAAB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MSAAB is a member of the class of compounds known as sulfonamides, which are widely used in medicine as antibiotics and diuretics.

Mechanism of Action

The mechanism of action of MSAAB involves its binding to a specific protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins that are important for cell growth and survival. By inhibiting the activity of HSP90, MSAAB disrupts the function of these other proteins, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
MSAAB has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, such as AKT and ERK. MSAAB has also been found to induce the expression of certain genes that are involved in apoptosis, such as Bax and caspase-3. In addition, MSAAB has been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of MSAAB for lab experiments is its specificity for HSP90. This allows researchers to investigate the role of HSP90 in cancer cell growth and survival, and to develop new therapies that target this protein. However, one of the limitations of MSAAB is its low solubility in water, which can make it difficult to administer in vivo. In addition, MSAAB has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on MSAAB. One area of investigation is the development of new analogs of MSAAB that have improved solubility and pharmacokinetic properties. Another area of research is the investigation of the role of HSP90 in other diseases, such as neurodegenerative disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of MSAAB in humans, and to determine its potential as a new therapy for cancer and other diseases.

Synthesis Methods

The synthesis of MSAAB involves the reaction of 2-amino-N-(1-phenylethyl)benzamide with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methoxyacetyl chloride to yield MSAAB. The overall yield of this synthesis method is approximately 40%.

Scientific Research Applications

MSAAB has been found to have potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. MSAAB has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. In addition, MSAAB has been investigated for its potential use in the treatment of other diseases such as diabetes, inflammation, and neurodegenerative disorders.

properties

Molecular Formula

C31H31N3O6S

Molecular Weight

573.7 g/mol

IUPAC Name

2-[[2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C31H31N3O6S/c1-22(23-11-5-4-6-12-23)32-31(36)26-13-7-8-14-27(26)33-30(35)21-34(28-15-9-10-16-29(28)40-3)41(37,38)25-19-17-24(39-2)18-20-25/h4-20,22H,21H2,1-3H3,(H,32,36)(H,33,35)

InChI Key

ZPDXLWMVXWRGSS-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.